molecular formula C14H19N3O3S B12745087 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid CAS No. 171088-72-5

4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid

Cat. No.: B12745087
CAS No.: 171088-72-5
M. Wt: 309.39 g/mol
InChI Key: YBJXACNJSCEUHK-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Anilino Group: This step might involve the reaction of an aniline derivative with a suitable electrophile.

    Formation of the Butanoic Acid Moiety: This could involve the reaction of a suitable carboxylic acid derivative with the intermediate formed in the previous steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the anilino group.

    Reduction: Reduction reactions could potentially modify the functional groups, such as reducing the carbonyl group in the butanoic acid moiety.

    Substitution: Substitution reactions might occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, nucleophiles, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Anilino-Substituted Compounds: Compounds with similar anilino groups.

    Butanoic Acid Derivatives: Compounds with similar butanoic acid moieties.

Uniqueness

The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

171088-72-5

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO3.C3H6N2S/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15;4-3-5-1-2-6-3/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5)

InChI Key

YBJXACNJSCEUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N

Origin of Product

United States

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